molecular formula C15H18N6 B2946130 N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105225-61-3

N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2946130
CAS No.: 1105225-61-3
M. Wt: 282.351
InChI Key: HDAYISXQQDXQHH-UHFFFAOYSA-N
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Description

N4-(3,4-Dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound built on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its strong potential in medicinal chemistry research due to its similarity to purine bases . This scaffold is a recognized backbone for designing ATP-competitive inhibitors, particularly those targeting receptor tyrosine kinases . While the specific biological data for this compound is subject to ongoing research, its core structure is extensively documented. Researchers value this chemotype for developing probes and inhibitors against critical targets like the Epidermal Growth Factor Receptor (EGFR) . Compounds featuring the 1H-pyrazolo[3,4-d]pyrimidine structure and dimethylamino substituents have been reported as potent inhibitors of inflammatory mediators, showing activity against cyclooxygenase-2 (COX-2) in cellular assays . The structural design of this compound, which includes a 3,4-dimethylphenyl group at the N4 position and a dimethylamino group at the N6 position, aligns with common pharmacophoric features sought in small-molecule kinase inhibitors, which typically include a flat heteroaromatic system, a hydrophobic head, and a linker with hydrogen bonding capacity . This reagent is intended for research applications only, including but not limited to the synthesis of novel derivatives, biochemical assay development, and in vitro investigation of anti-proliferative and anti-inflammatory mechanisms . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-9-5-6-11(7-10(9)2)17-13-12-8-16-20-14(12)19-15(18-13)21(3)4/h5-8H,1-4H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAYISXQQDXQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure enables it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H18N6
  • Molecular Weight : 270.34 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core with specific substitutions that enhance its biological activity. The dimethylphenyl and dimethyl groups contribute to its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction disrupts normal cellular pathways and can lead to apoptosis in cancer cells.
  • Targeting Growth Factor Receptors : Similar compounds have shown efficacy as epidermal growth factor receptor (EGFR) inhibitors. The inhibition of EGFR is significant in cancer therapy as it plays a crucial role in cell proliferation and survival.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anti-proliferative activities against various cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR T790M0.236

Compound 12b was highlighted for its ability to induce apoptosis and arrest the cell cycle at S and G2/M phases, indicating its potential as a therapeutic agent against cancers driven by EGFR mutations .

Case Studies

  • Epidermal Growth Factor Receptor (EGFR) Inhibition :
    • A study synthesized multiple derivatives of pyrazolo[3,4-d]pyrimidines that were tested for their ability to inhibit wild-type and mutant EGFR. The most promising compound showed an IC50 value of 0.016 µM against wild-type EGFR and displayed significant activity against the T790M mutant variant.
  • Apoptosis Induction :
    • Flow cytometric analyses indicated that certain derivatives could increase the BAX/Bcl-2 ratio significantly, suggesting a shift towards pro-apoptotic signaling pathways. This effect is crucial for developing treatments targeting resistant cancer types.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other known inhibitors:

Compound NameTargetIC50 Value (µM)
N6-(2-(Dimethylamino)ethyl)-N4-(3,4-dimethylphenyl)-pyrazolo...EGFR0.016
N6-(3,4-Dimethylphenyl)-1-methyl-N4-phenylpyrazolo...VGFR20.300
N-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)-pyrazolo...Dual EGFR/VGFR27.60

This table illustrates the potency of various compounds in inhibiting critical growth factor receptors associated with tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Substituent Profiles
Compound Name N4 Substitution N6 Substitution Position 1 Biological Activity Reference
Compound A 3,4-Dimethylphenyl Dimethyl H PRMT5 inhibitor (antitumor)
PR5-LL-CM01 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl Phenyl PRMT5 inhibitor
N4-(3-Methoxyphenyl) analog 3-Methoxyphenyl Cycloheptyl Phenyl Not specified
7_3d3 (Halogenated analog) Halogenated benzene Not reported H IC50 = 0.4 µM (kinase inhib.)
N4-(3-Chloro-4-fluorophenyl) analog 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazole H KCa2 channel modulator
N4-(4-Methoxyphenyl) analog 4-Methoxyphenyl Pyridin-3-ylmethyl H Commercial availability
Key Observations:
  • Hydrophobic vs. Polar Groups :
    • Compound A 's 3,4-dimethylphenyl group enhances hydrophobicity, likely improving membrane permeability compared to polar substitutions like 3-methoxyphenyl () or 4-methoxyphenyl ().
    • Halogenated substituents (e.g., 7_3d3) increase potency (IC50 = 0.4 µM) due to strong hydrophobic and halogen-bonding interactions .
  • N6 Modifications: Dimethylamine in Compound A balances solubility and steric effects.

Structural and Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility Key Structural Feature
Compound A 401.51 ~3.2 Moderate 1H configuration, dimethylphenyl
PR5-LL-CM01 401.51 ~2.8 Moderate 1-phenyl, elongated N6 side chain
N4-(3-Methoxyphenyl) analog 429.50 ~2.5 High (polar) Cycloheptyl bulk
7_3d3 ~450 ~4.0 Low Halogenated benzene
N4-(4-Methoxyphenyl) analog 394.43 ~2.0 High Pyridinylmethyl at N6
Key Observations:
  • Molecular Weight : Compound A and PR5-LL-CM01 share identical molecular weights but differ in substituent topology.

Q & A

What synthetic methodologies are recommended for optimizing the yield of N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its analogs?

Answer:
Microwave-assisted synthesis is a validated method for pyrazolo[3,4-d]pyrimidine derivatives, offering reduced reaction times and improved yields compared to conventional heating. For example, substituted analogs synthesized via this method achieved yields up to 68% under optimized conditions. Key parameters include solvent selection (e.g., methanol or acetic acid), stoichiometric ratios of aryl amines, and microwave power settings (typically 150–300 W). Post-reaction purification via recrystallization in solvents like methanol or ethyl acetate further enhances purity .

How can NMR spectroscopy and elemental analysis be systematically applied to confirm the structural integrity of this compound?

Answer:
1H and 13C NMR are critical for verifying substituent positions and aromaticity. For instance:

  • 1H NMR : Aromatic protons in the 3,4-dimethylphenyl group appear as multiplet signals between δ 6.7–7.2 ppm, while N6,N6-dimethyl groups show singlet peaks near δ 3.0–3.5 ppm.
  • 13C NMR : The pyrimidine core carbons (C-3a, C-6, C-7a) resonate between δ 150–160 ppm, with methyl carbons at δ 20–25 ppm.
    Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation. Discrepancies >0.5% indicate incomplete purification or side reactions .

What experimental strategies can address low yields in the synthesis of substituted pyrazolo[3,4-d]pyrimidine derivatives?

Answer:
Low yields (e.g., 29% in some analogs) often arise from steric hindrance or electron-withdrawing substituents. Mitigation strategies include:

  • Pre-functionalization : Introducing methyl or methoxy groups to the aryl amine precursor to enhance reactivity.
  • Catalytic additives : Using p-toluenesulfonic acid (PTSA) or iodine to accelerate cyclization.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .

How can computational chemistry guide the design of reaction pathways for novel derivatives?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. For example:

  • Reaction path search : Identify intermediates and activation barriers for key steps like cyclocondensation.
  • Substituent effects : Calculate electron-density maps to predict regioselectivity in aryl amine substitutions.
    Experimental validation via HPLC-MS and kinetic studies ensures computational accuracy. This integrated approach reduces trial-and-error experimentation .

How should researchers resolve discrepancies between theoretical and experimental elemental composition data?

Answer:
Discrepancies in C/H/N ratios (e.g., calculated 61.63% C vs. observed 61.50% C) may indicate:

  • Incomplete combustion : Use high-purity oxygen during CHN analysis.
  • Hydrate formation : Conduct thermogravimetric analysis (TGA) to detect bound solvents.
  • Isomeric impurities : Employ HPLC with a C18 column to separate isomers. Cross-validate with high-resolution mass spectrometry (HRMS) .

What advanced techniques are recommended for elucidating the reaction mechanism of pyrazolo[3,4-d]pyrimidine formation?

Answer:

  • Isotopic labeling : Use 15N-labeled amines to track nitrogen incorporation via 15N NMR.
  • In situ FTIR : Monitor intermediate formation (e.g., imine or enamine species) during microwave irradiation.
  • Kinetic profiling : Conduct time-resolved sampling to identify rate-determining steps. Computational microkinetic modeling can further refine mechanistic hypotheses .

How can researchers design bioactivity studies for this compound while minimizing false positives?

Answer:

  • Control experiments : Include structurally similar but inactive analogs (e.g., N6-unsubstituted derivatives) to assess specificity.
  • Dose-response curves : Use at least five concentrations (e.g., 1 nM–100 µM) to calculate IC50 values.
  • Off-target screening : Employ kinase profiling assays or thermal shift assays to identify non-specific binding .

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